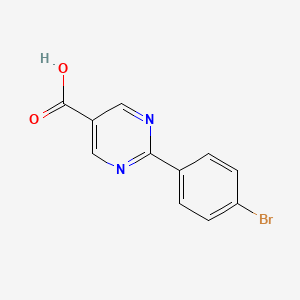

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-bromophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHJLPPSYIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589779 | |

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928713-94-4 | |

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Synthesis from Pyrimidine Derivatives

One effective method involves the direct synthesis from pyrimidine derivatives through a multi-step approach that includes bromination and carboxylation reactions.

Bromination : Starting with 4-bromobenzaldehyde, the compound is subjected to bromination using bromine in acetic acid to obtain 4-bromobenzoyl chloride.

Formation of Pyrimidine Ring : The bromobenzoyl chloride is then reacted with urea in the presence of a base (like sodium ethoxide) to form a pyrimidine derivative.

Carboxylation : The pyrimidine derivative undergoes carboxylation using carbon dioxide under pressure in the presence of a catalyst (such as palladium) to yield 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Yield and Conditions : This method typically achieves yields of around 75% under optimized conditions (temperature and pressure).

Method 2: Via Intermediate Formation

This method utilizes intermediates to enhance yield and purity.

Synthesis of Intermediate : Start with p-bromophenylacetic acid, which is reacted with a solid acid catalyst (e.g., silica gel) in methanol under reflux conditions for several hours.

Formation of Pyrimidine : The resulting product is treated with sodium methoxide and dimethyl carbonate at elevated temperatures to form an intermediate pyrimidine compound.

Final Conversion : The intermediate is then reacted with formamidine hydrochloride at controlled temperatures to yield the desired carboxylic acid.

Yield and Conditions : This route has been reported to give yields between 85-92%, depending on the specific reaction conditions employed.

Method 3: Chlorination Reaction

Another significant method involves chlorination as a key step in synthesizing the compound.

Chlorination of Intermediate : An intermediate containing the pyrimidine structure undergoes chlorination using phosphorus oxychloride in a solvent like toluene at controlled temperatures.

Isolation and Purification : Following the chlorination reaction, the product is isolated through solvent extraction and purified via recrystallization from ethanol or methanol.

Final Product Formation : The final steps involve adjusting pH and filtering to obtain pure this compound.

Yield and Conditions : This method can also achieve high yields (up to 90%) with careful control of reaction parameters.

Comparative Summary of Methods

| Method | Key Steps | Yield (%) | Conditions |

|---|---|---|---|

| Direct Synthesis | Bromination, Pyrimidine Formation, Carboxylation | ~75 | Reflux in acetic acid |

| Intermediate Formation | Acid-catalyzed reaction, Methoxide treatment | 85-92 | Elevated temperature |

| Chlorination Reaction | Chlorination with phosphorus oxychloride | Up to 90 | Controlled temperature in toluene |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols or aldehydes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidine derivatives.

Oxidation and Reduction: Formation of alcohols, aldehydes, or ketones.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its structural features allow for modifications that enhance biological activity, making it a candidate for developing new therapeutic agents targeting cancer cells .

Biological Activity

- Research indicates that 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid exhibits notable antitumor activity against several cancer cell lines, including breast and lung cancer cells. In vitro studies have demonstrated its potential to inhibit key enzymes involved in cancer progression, such as protein kinases .

Enzyme Inhibition

- The compound has shown promise as a kinase inhibitor, which is crucial in the context of cancer therapy. By inhibiting these enzymes, it may help disrupt critical signaling pathways that promote tumor growth and survival .

Agricultural Chemicals

Development of Agrochemicals

- This compound is utilized in formulating agrochemicals, including herbicides and pesticides. Its ability to target specific plant species while minimizing environmental impact makes it an attractive option for sustainable agricultural practices .

Biocidal Properties

- Studies have indicated that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications in agricultural pest control.

Material Science

Advanced Material Applications

- The compound is explored in the development of advanced materials, including polymers and coatings. Its chemical structure imparts desirable properties such as thermal stability and chemical resistance, which are beneficial for various industrial applications .

Synthesis Techniques

- Various synthetic methods have been developed to produce this compound efficiently, including microwave-assisted reactions and cyclization techniques. This accessibility enhances its utility in material science research.

Biochemical Research

Mechanistic Studies

- Researchers utilize this compound to study enzyme inhibition and receptor binding, contributing to a deeper understanding of biochemical pathways relevant to drug development and disease treatment .

Potential Therapeutic Targets

- The exploration of this compound in biochemical research highlights its role as a lead compound for further optimization in therapeutic applications targeting various diseases beyond cancer, including inflammatory conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Halogen Substituents

- The bromine atom in this compound offers stronger halogen bonding compared to fluorine in the 4-fluorophenyl analogue (). This enhances target binding in biological systems but reduces solubility due to increased lipophilicity.

- The methyl ester in 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester () serves as a prodrug strategy, masking the carboxylic acid for improved membrane permeability.

Positional Isomerism

- 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid () demonstrates how substituent positions affect steric interactions. The bromophenyl group at C4 and methyl at C2 may alter binding pocket compatibility in kinase targets compared to the target compound’s C2-bromophenyl configuration.

Electron-Withdrawing Groups

- The methylsulfonyl group in 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid () increases electrophilicity at the pyrimidine ring, facilitating nucleophilic reactions. This contrasts with the electron-neutral bromophenyl group in the target compound.

However, the absence of a phenyl ring reduces aromatic stacking capabilities.

Biological Activity

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antitumor and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a bromophenyl group and a carboxylic acid functional group. Its structure can be represented as follows:

Antitumor Activity

In Vitro Studies : Research has demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. The compound induces apoptosis and inhibits proliferation in these cells, potentially through the modulation of apoptotic pathways involving Bcl-2 family proteins .

Mechanism of Action : The antitumor effects are attributed to the compound's ability to inhibit key enzymes involved in tumor growth and survival. It has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .

Anti-Inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

| Compound | COX-2 IC50 (μM) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib |

| Celecoxib | 0.04 ± 0.01 | Standard reference |

The compound's selective inhibition of COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies indicate that substituents on the pyrimidine ring can enhance or diminish its activity:

- Bromination : The presence of the bromine atom at the para position enhances antitumor efficacy.

- Carboxylic Acid Group : This functional group is essential for maintaining biological activity, particularly in enzyme inhibition.

Case Studies

- Breast Cancer Cell Line Study : In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 12 μM after 48 hours.

- Inflammation Model : In carrageenan-induced paw edema models, the compound significantly reduced swelling compared to control groups, indicating its potential utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester derivative. For example, ethyl esters (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) are hydrolyzed using NaOH in ethanol/water (1:1), followed by acidification with HCl to yield the carboxylic acid . Optimization involves monitoring reaction time (e.g., 1 hour at room temperature) and stoichiometry (2:1 NaOH:ester ratio). LCMS (e.g., m/z 338 [M+H]+) and HPLC (retention time: 1.26 minutes) are critical for tracking conversion .

Q. How is the compound characterized, and what analytical techniques are essential for quality control?

- Methodology : Key techniques include:

- LCMS : To confirm molecular weight (e.g., m/z matching [M+H]+) .

- HPLC : For purity assessment using conditions like SMD-TFA05 .

- NMR : To verify substitution patterns (e.g., distinguishing bromophenyl vs. pyrimidine protons).

- Elemental Analysis : To validate empirical formulas (e.g., CHBrNO) .

Q. What are the primary applications of this compound in early-stage biological screening?

- Methodology : Structurally analogous pyrimidine derivatives (e.g., 2-[5-(4-Substitutedphenyl)-thiadiazol-2-ylamino]-pyrimidine-5-carboxylic acid hydroxyamides) are evaluated in cytotoxicity assays using cell lines like HCT116 or Ehrlich ascites carcinoma (EAC) models. Dose-response curves and IC values are generated to assess potency .

Advanced Research Questions

Q. How does the position of bromine on the phenyl ring influence the compound’s reactivity and bioactivity?

- Methodology : Compare para-bromophenyl (target compound) with meta- or ortho-substituted analogs. Use DFT calculations to study electronic effects (e.g., Hammett constants) and correlate with experimental data, such as reaction rates in Suzuki-Miyaura couplings or cytotoxicity profiles . Halogen substitution impacts both steric and electronic properties, which can be probed via X-ray crystallography (e.g., bond angles in analogs like 2-[(4-Chlorobenzyl)sulfanyl]-pyrimidine derivatives) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Methodology :

- Meta-analysis : Compare datasets from multiple studies (e.g., HCT116 vs. EAC models) .

- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl or CF) to isolate activity drivers. For example, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives show distinct LCMS profiles (m/z 366 [M+H]+) and bioactivity .

- Proteomics : Identify target proteins via affinity chromatography or SPR assays.

Q. How can regioselective functionalization of the pyrimidine ring be achieved for downstream derivatization?

- Methodology : Use protecting groups (e.g., ethyl esters) to direct reactions to specific positions. For instance, boronic acid coupling (e.g., with (6-(trifluoromethyl)pyridin-3-yl)boronic acid) under Pd catalysis enables C–H activation at the 4-position of the pyrimidine ring . Monitor regioselectivity via C NMR or X-ray diffraction .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

- Methodology :

- Prep-HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for baseline separation.

- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to improve yield and purity.

- Mass-Directed Purification : Combine LCMS with automated fraction collection for challenging impurities .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.